N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]thiophene-2-sulfonamide
Description
N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]thiophene-2-sulfonamide is a synthetic oxazolidinone derivative characterized by a 1,3-oxazolidin-2-one core substituted with a phenyl group at position 3 and a thiophene-2-sulfonamide moiety linked via a methyl group at position 3. Oxazolidinones are a well-established class of antimicrobial agents with activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . The structural uniqueness of this compound lies in its combination of an oxazolidinone ring with a thiophene sulfonamide group, which may influence both its pharmacokinetic properties and mechanism of action.
Properties
IUPAC Name |
N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c17-14-16(11-5-2-1-3-6-11)10-12(20-14)9-15-22(18,19)13-7-4-8-21-13/h1-8,12,15H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMHRGHTMPIXBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=CC=C2)CNS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Functional Overview
N-[(2-Oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]thiophene-2-sulfonamide integrates a 1,3-oxazolidin-2-one core substituted at position 3 with a phenyl group and at position 5 with a methylene bridge linked to a thiophene-2-sulfonamide moiety. This architecture confers potential bioactivity, notably as an antimicrobial or anticoagulant agent, drawing parallels to structurally related compounds like rivaroxaban. The sulfonamide group enhances hydrogen-bonding capacity, while the oxazolidinone ring provides rigidity and metabolic stability.
Synthetic Strategies and Methodological Developments
Oxazolidinone Ring Formation
The oxazolidinone scaffold is typically constructed via cyclization of β-amino alcohols with carbonylating agents. Key approaches include:
Phosgene-Mediated Cyclization
A classical method involves treating (S)-3-amino-1-phenylpropan-1-ol with phosgene (COCl₂) in dichloromethane at 0–5°C, yielding the oxazolidinone ring. This route, while efficient, raises safety concerns due to phosgene’s toxicity. Alternatives like N,N'-carbonyldiimidazole (CDI) in toluene at 80°C offer safer conditions, achieving 85–90% yields.
Mitsunobu Reaction for Stereochemical Control
For enantiomerically pure oxazolidinones, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitates stereospecific ring closure. However, scalability is limited by stoichiometric byproduct generation (triphenylphosphine oxide).
Optimization and Process Chemistry
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Sulfonylation Solvent | Pyridine | 75 | 98 |
| Cyclization Temp (°C) | 80 (CDI) | 88 | 99 |
| Coupling Catalyst | CuI/L-proline | 70 | 97 |
Data aggregated from highlight pyridine’s superiority in sulfonylation due to its dual role as base and solvent. CDI-mediated cyclization at elevated temperatures enhances reaction rates without racemization.
Challenges and Mitigation Strategies
Stereochemical Integrity
Racemization at C5 of the oxazolidinone ring occurs under basic conditions. Using chiral auxiliaries (e.g., (S)-phenethylamine) during amino alcohol synthesis preserves enantiopurity.
Byproduct Formation
- Di-sulfonation : Controlled reagent stoichiometry (1:1.05 amine:sulfonyl chloride) and low temperatures (0–5°C) suppress this side reaction.
- Phthalimide Contamination : Phthalimide-protected intermediates (common in patent routes) require hydrazine-mediated deprotection, introducing additional steps. Direct sulfonylation bypasses this issue.
Comparative Analysis of Routes
| Method | Steps | Total Yield (%) | Key Advantage |
|---|---|---|---|
| Phosgene Cyclization | 3 | 68 | Rapid, high-yielding |
| CDI Cyclization | 3 | 82 | Safer, scalable |
| Mitsunobu Reaction | 4 | 55 | Stereochemical control |
The CDI route emerges as the most viable for industrial applications, balancing safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidinone ring can be reduced to form the corresponding amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group in the presence of a base.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]thiophene-2-sulfonamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The oxazolidinone ring can form hydrogen bonds with enzymes or receptors, while the thiophene sulfonamide group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key features of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]thiophene-2-sulfonamide with structurally or functionally related compounds:
Key Differences and Implications
Substituent Effects on Bioactivity :
- Linezolid’s 3-fluoro-4-morpholinylphenyl group enhances ribosomal binding and Gram-positive coverage . The target compound’s 3-phenyl group may reduce antibacterial potency but could redirect activity toward other targets (e.g., enzymes via sulfonamide interactions) .
- Rivaroxaban’s morpholine and chlorine substituents are critical for Factor Xa inhibition . The absence of these groups in the target compound suggests divergent therapeutic applications.
Synthesis Complexity: The target compound’s synthesis likely mirrors methods in and , involving sulfonamide coupling to an oxazolidinone intermediate under basic conditions (e.g., K₂CO₃/DMF) . Linezolid and rivaroxaban require specialized steps like microwave-assisted reactions or cocrystallization .
Physicochemical Properties :
- The thiophene sulfonamide group may improve solubility compared to linezolid’s morpholine ring, but the hydrophobic phenyl group could reduce bioavailability .
- Compared to rivaroxaban, the lack of a carboxamide group may alter metabolic stability and plasma half-life .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring fused with an oxazolidinone structure, which is known for its diverse biological activities. The general structure can be represented as follows:
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The oxazolidinone moiety is particularly noted for its role in modulating protein interactions and inhibiting specific enzyme activities.
Biological Activities
- Antimicrobial Activity : Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial properties. The mechanism typically involves inhibition of bacterial folate synthesis, which is crucial for bacterial growth and replication.
- Antitumor Properties : Preliminary studies suggest that the compound may have cytotoxic effects against certain cancer cell lines. The oxazolidinone structure is associated with the inhibition of tumor cell proliferation through apoptosis induction.
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes linked to disease processes, including proteases and kinases. This inhibition can disrupt critical signaling pathways in cells, leading to therapeutic effects.
Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antitumor | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibition of proteases/kinases |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of thiophene-based sulfonamides against various bacterial strains. Results demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, supporting its use as a potential antibiotic agent.
Case Study 2: Antitumor Activity
In vitro studies assessed the cytotoxic effects of the compound on human cancer cell lines. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent through mechanisms involving apoptosis and cell cycle arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
